9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Overview
Description
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20. It is a derivative of anthracene, where the 9 and 10 positions are substituted with two methyl groups each, resulting in a dihydroanthracene structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction of the aromatic system.
Chemical Reactions Analysis
9,9,10,10-Tetramethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,9,10,10-Tetramethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic effects in substituted anthracenes.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure and electronic properties.
Mechanism of Action
The mechanism by which 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exerts its effects is primarily related to its electronic structure. The presence of methyl groups at the 9 and 10 positions influences the electron density distribution in the aromatic ring, affecting its reactivity and interaction with other molecules. The compound can participate in various chemical reactions through electrophilic and nucleophilic pathways, depending on the nature of the substituents and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene include:
9,10-Dimethylanthracene: Lacks the additional hydrogenation at the 9 and 10 positions, resulting in different electronic properties.
9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene: Contains silicon atoms in place of carbon at the 9 and 10 positions, leading to variations in chemical reactivity and stability.
9,10-Dihydroanthracene: Does not have the methyl substitutions, making it less sterically hindered and more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of stability, electronic properties, and the ability to undergo a wide range of chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9,9,10,10-tetramethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXMSYOZSDGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323937 | |
Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24269-10-1 | |
Record name | 24269-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.